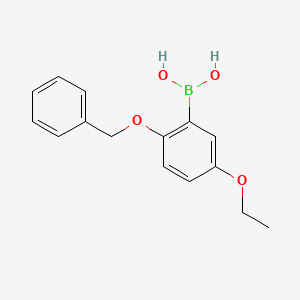![molecular formula C8H10Cl4HgO2 B14014525 Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury CAS No. 51015-07-7](/img/structure/B14014525.png)
Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]-: is an organomercury compound with the chemical formula C10H10Cl4HgO2. This compound is known for its unique structure, which includes a mercury atom bonded to a benzodioxole ring system. Organomercury compounds are characterized by the presence of at least one carbon-mercury bond, and they have significant applications in various fields due to their unique chemical properties .
Méthodes De Préparation
The synthesis of mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- typically involves the reaction of hexahydro-2-(trichloromethyl)-1,3-benzodioxole with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of mercury compounds .
Analyse Des Réactions Chimiques
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The chloro group can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of other organomercury compounds and in certain industrial processes.
Mécanisme D'action
The mechanism of action of mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom can form strong bonds with sulfur atoms in cysteine residues, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is a key factor in the compound’s toxicity .
Comparaison Avec Des Composés Similaires
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- can be compared with other organomercury compounds such as:
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Dimethylmercury ((CH3)2Hg)
- Diethylmercury ((C2H5)2Hg)
These compounds share the presence of a mercury-carbon bond but differ in their specific structures and reactivities. Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- is unique due to its benzodioxole ring system, which imparts distinct chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
51015-07-7 |
|---|---|
Formule moléculaire |
C8H10Cl4HgO2 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury |
InChI |
InChI=1S/C8H10Cl3O2.ClH.Hg/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7;;/h3,5-7H,1-2,4H2;1H;/q;;+1/p-1 |
Clé InChI |
VQCTULQNQCVFHF-UHFFFAOYSA-M |
SMILES canonique |
C1CC2C(C(C1)[Hg]Cl)OC(O2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
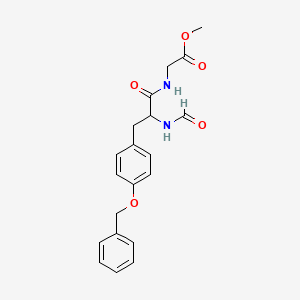

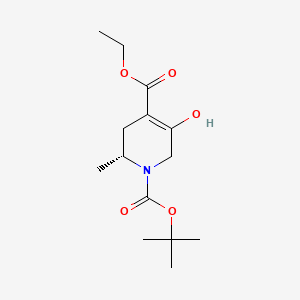
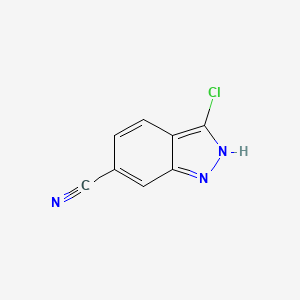
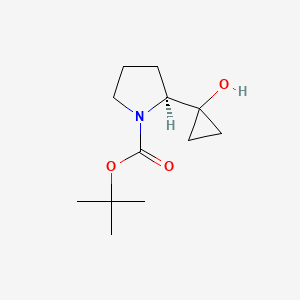

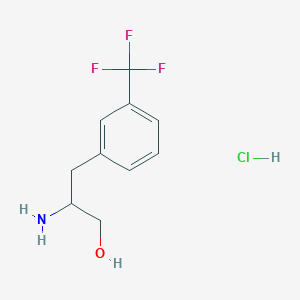

![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)

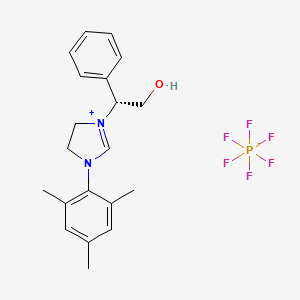
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)
